molecular formula C21H22N4OS B1664290 Abafungin CAS No. 129639-79-8

Abafungin

Cat. No.: B1664290
CAS No.: 129639-79-8
M. Wt: 378.5 g/mol
InChI Key: TYBHXIFFPVFXQW-UHFFFAOYSA-N
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Description

Abafungin is a broad-spectrum antifungal agent with a unique mechanism of action, primarily used for the treatment of dermatomycoses. It was first synthesized at Bayer AG in Leverkusen, Germany. Unlike traditional antifungal agents, this compound directly impairs the fungal cell membrane and inhibits the enzyme sterol 24-C-methyltransferase, which modifies the composition of the fungal membrane .

Mechanism of Action

Target of Action

Abafungin primarily targets the fungal cell membrane . It also inhibits the enzyme sterol 24-C-methyltransferase, which plays a crucial role in the biosynthesis of sterols, vital components of the fungal cell membrane .

Mode of Action

This compound interacts with its targets in two distinct ways . Firstly, it interferes with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth . Secondly, it directly interacts with another membrane component, resulting in membrane disruption, leakage of cellular contents, and death of the cell . This action is independent of whether the cell is in a non-metabolising (`resting’) phase of development or actively growing .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of sterols in the fungal cell membrane . By inhibiting the enzyme sterol 24-C-methyltransferase, it modifies the composition of the fungal membrane . This disruption of sterol biosynthesis leads to downstream effects such as inhibited cell growth and eventual cell death .

Pharmacokinetics

It’s known that this compound achieves microbicidal concentrations in the skin from a 1% preparation, and it has a long residence at the site of dermal application . There is a lack of significant systemic absorption, which makes this compound particularly attractive for the topical treatment of dermatomycoses .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the fungal cell membrane and the leakage of cellular contents, leading to cell death . It has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida), and moulds .

Biochemical Analysis

Biochemical Properties

Abafungin plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins within fungal cells. One of its primary targets is the enzyme sterol 24-C-methyltransferase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to alterations in the cell membrane composition and ultimately impairing cell growth . Additionally, this compound has been shown to interact with other membrane components, causing membrane disruption and leakage of cellular contents .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell death. This disruption is achieved through the inhibition of ergosterol biosynthesis and direct interaction with membrane components . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is profound, as it interferes with the normal functioning of the cell membrane, leading to altered cellular processes and eventual cell death .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. At the molecular level, this compound binds to sterol 24-C-methyltransferase, inhibiting its activity and preventing the synthesis of ergosterol . This inhibition results in the accumulation of abnormal sterols in the cell membrane, disrupting its structure and function . Additionally, this compound directly interacts with other membrane components, causing membrane disruption and leakage of cellular contents . These combined actions lead to the death of the fungal cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its antifungal activity over extended periods . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained antifungal activity and minimal resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, adverse effects such as skin irritation and systemic toxicity have been observed . Threshold effects have been identified, with optimal antifungal activity achieved at specific dosage ranges . These findings highlight the importance of determining appropriate dosages for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways related to ergosterol biosynthesis. By inhibiting sterol 24-C-methyltransferase, this compound disrupts the normal metabolic flux of sterol intermediates, leading to the accumulation of abnormal sterols . This disruption affects the overall metabolic balance within the fungal cell, contributing to its antifungal activity . Additionally, this compound’s interaction with other enzymes and cofactors involved in sterol metabolism further enhances its efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within the fungal cell membrane are critical for its antifungal activity . The compound’s ability to penetrate and distribute within the target tissues ensures effective treatment of fungal infections .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized within the fungal cell membrane, where it exerts its antifungal effects . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its optimal activity . This precise localization allows this compound to effectively disrupt the fungal cell membrane and inhibit its growth .

Preparation Methods

Abafungin is synthesized through a series of chemical reactions involving the formation of a thiazole ring and the attachment of various functional groups. The synthetic route typically involves the following steps:

Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Abafungin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Abafungin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Abafungin belongs to the class of arylguanidines and is unique in its dual mechanism of action. Similar compounds include:

This compound’s ability to directly disrupt the fungal cell membrane, in addition to inhibiting sterol biosynthesis, sets it apart from these other antifungal agents.

Properties

IUPAC Name

4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHXIFFPVFXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869776
Record name Abafungin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abafungin has been shown to have fungicidal and fungistatic effects on a wide variety of pathogens, including dermatophytes, yeasts (Candida) and moulds. The drug acts on the infecting organisms in two ways: by interfering with the formation of a vital sterol in the fungal cell membrane, thereby preventing cell growth, and also by direct interaction with another membrane component resulting in membrane disruption, leakage of cellular contents and death of the cell and independent of whether it is in a non-metabolising (`resting') phase of development or actively growing. These features of abafungin, combined with the attainment of microbicidal concentrations in the skin from a 1% preparation, its long residence at the site of dermal application and the lack of significant systemic absorption, mean that Abasol(tm) is particularly attractive for the topical treatment of dermatomycoses, which is the first indication under review for marketing approval.
Record name Abafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06395
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CAS No.

129639-79-8
Record name Abafungin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129639-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abafungin [INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129639798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abafungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro
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Record name ABAFUNGIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Abafungin?

A1: this compound targets the enzyme sterol-C-24-methyltransferase, responsible for transmethylation at the C-24 position of the sterol side chain. This inhibition disrupts ergosterol biosynthesis, a crucial component of fungal cell membranes []. Additionally, this compound exhibits a direct effect on fungal cell membranes, contributing to its antifungal activity [].

Q2: How effective is this compound against different fungal species?

A2: this compound demonstrates potent antifungal activity in vitro against various medically important fungi. Its effectiveness is observed against both growing and resting fungal pathogens [].

Q3: What is the chemical structure of this compound?

A3: this compound is an arylguanidine. Its synthesis involves the condensation of N-(1,4,5,6-tetrahydropyrimidinyl)thiourea and α-chloro-2-(2,4-dimethylphenoxy)acetophenone [].

Q4: Are there any validated analytical methods for quantifying this compound?

A4: Yes, a validated stability-indicating method using first-order UV derivative spectroscopy has been developed for this compound and its primary degradants in active pharmaceutical ingredients and marketed formulations [].

Q5: What is the linearity range of the UV derivative spectroscopic method for this compound?

A5: The method exhibits a linear response for this compound concentrations between 5-50 μg/mL at a wavelength of 242 nm [].

Q6: What were the findings of the forced degradation studies on this compound?

A6: Forced degradation studies, including acid, base, thermal, photolytic, and oxidative degradations, were conducted on this compound, adhering to ICH guidelines. These studies provided valuable data for predicting the stability of this compound in marketed formulations [].

Q7: What is the significance of the thiazole nucleus in medicinal chemistry, and how does it relate to this compound?

A7: The thiazole nucleus is a crucial structural component in various biologically active molecules. Notably, it forms the core of essential drugs such as Sulfathiazole (antimicrobial), Ritonavir (antiretroviral), and this compound (antifungal) [, , , ]. This highlights the significance of the thiazole moiety in designing and developing new therapeutic agents.

Q8: Has this compound been investigated for potential applications beyond antifungal activity?

A8: Yes, genomics and proteomics studies have explored the potential of this compound as an antitumor agent, peptide antibiotic, antiviral drug, and for applications in the central nervous system (CNS) [].

Q9: Are there any known alternatives or substitutes for this compound?

A9: While this specific information is not detailed in the provided research, it's important to note that various antifungal agents exist, each with its own mechanism of action, spectrum of activity, and potential for resistance. Exploring alternative treatment options requires careful consideration of the specific fungal infection, patient factors, and potential risks and benefits.

Q10: What are the potential benefits of this compound compared to existing antifungal treatments?

A11: this compound, as a novel arylguanidine, offers a distinct mechanism of action compared to existing antifungal classes. This unique approach holds promise for addressing challenges such as emerging resistance to current antifungals. Moreover, its effectiveness against both growing and resting fungal pathogens suggests a potential for improved treatment outcomes [].

Q11: What types of formulations are being explored for this compound?

A12: Research mentions the development of a marketed cream formulation containing this compound []. This highlights the ongoing efforts to formulate this compound into suitable dosage forms for effective delivery and patient convenience.

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